3-Fluoro-5-(trifluoromethoxy)benzyl alcohol
Description
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTUZFGGSZDUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives under controlled conditions:
Halogenation Reactions
The hydroxyl group is replaced by halogens through acid-mediated substitution:
Mechanism : Protonation of the hydroxyl group converts it into a better-leaving group (water), followed by nucleophilic attack by halide ions (SN1 or SN2 pathways).
Nucleophilic Substitution
Activation of the hydroxyl group enables substitution with diverse nucleophiles:
Example : Reaction with acetonitrile under Ritter conditions yields amide derivatives, useful in GPR52 agonist synthesis .
Reduction Reactions
While less common, the hydroxyl group can be reduced under specific conditions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄/NaBH₄ | Anhydrous ether or THF | 3-Fluoro-5-(trifluoromethoxy)toluene (partial reduction observed) |
Note : Full reduction to the hydrocarbon is hindered by the stability of the benzyl alcohol intermediate.
Radical Reactions
The trifluoromethoxy group participates in radical-mediated transformations:
Reaction Comparison Table
| Reaction Type | Key Reagents | Selectivity | Yield Range |
|---|---|---|---|
| Halogenation | HX/H₂SO₄ | High (≥90%) | 90–99% |
| Oxidation | KMnO₄ | Moderate (aldehyde) | 60–80% |
| Nucleophilic Substitution | TsCl/NaCN | Variable | 50–85% |
Mechanistic Insights
-
Acid-Base Properties : The trifluoromethoxy group increases acidity of adjacent hydrogens, enhancing deprotonation under basic conditions .
-
Electronic Effects : Electron-withdrawing substituents direct electrophiles to meta/para positions and stabilize cationic intermediates during halogenation .
This compound’s versatility in oxidation, halogenation, and substitution makes it invaluable for synthesizing fluorinated bioactive molecules. Further studies on catalytic systems and green chemistry approaches could expand its synthetic utility.
Scientific Research Applications
Chemical Properties and Reactivity
The compound has the chemical formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. The presence of a hydroxyl group (-OH) allows it to participate in nucleophilic substitution reactions, while the fluorine atoms enable electrophilic aromatic substitution. The trifluoromethoxy group enhances the acidity of adjacent hydrogen atoms, increasing their susceptibility to deprotonation under basic conditions.
Pharmaceutical Applications
-
Drug Development :
- 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with improved biological activity and specificity.
- For example, studies have shown that derivatives of this compound can act as potent agonists for specific receptors, demonstrating antipsychotic-like activity in animal models .
- Biological Interaction Studies :
Synthetic Applications
-
Organic Synthesis :
- The compound is utilized as a versatile intermediate in organic synthesis due to its ability to undergo various functionalization reactions. For instance, metalation followed by carboxylation has been successfully applied to fluorinated benzyl alcohols, including this compound, yielding new fluorobenzoic acids .
- The compound's reactivity allows it to serve as a building block for more complex molecules, facilitating the development of novel chemical entities.
- Electrophilic Trapping Reactions :
Case Study 1: Antipsychotic Activity
A study explored the synthesis of compounds derived from this compound that exhibited significant antipsychotic-like effects in mice. The synthesized ligands showed varying degrees of potency and efficacy, highlighting the importance of structural modifications on biological activity .
Case Study 2: Functionalization Strategies
Research demonstrated successful functionalization strategies involving metalation followed by carboxylation of fluorinated benzyl alcohols. This process yielded several new compounds with potential applications in drug discovery and materials science .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol with key analogs based on substituent type, position, and molecular
†Molecular formula inferred as C₈H₆F₄O₂ (assuming OCF₃ adds one oxygen).
‡Calculated based on substituents; CAS 344411-08-1 references a positional isomer .
Key Differences and Trends
Substituent Electronic Effects: The trifluoromethoxy (OCF₃) group is a stronger electron-withdrawing group compared to trifluoromethyl (CF₃) due to the electronegative oxygen atom. Chlorine substituents (e.g., in 3-Chloro-5-(trifluoromethyl)benzyl alcohol) provide moderate electron withdrawal but increase molecular weight and lipophilicity, affecting solubility .
Positional Isomerism :
- Moving the fluorine from position 3 to 2 (as in 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol) alters the molecule’s dipole moment and reactivity. For example, para-substituted analogs (e.g., 4-Chloro-3-fluoro derivatives) exhibit distinct conformational stability in hydrogen-bonding studies .
Applications :
- CF₃-containing analogs are prevalent in pharmaceutical intermediates due to their metabolic stability .
- OCF₃ derivatives are less common in the provided evidence but may offer unique solubility profiles for specialty polymers .
Research Findings and Implications
- Fluorination Impact: Fluorinated benzyl alcohols exhibit enhanced thermal stability and resistance to oxidation compared to non-fluorinated analogs. This is critical for applications in high-performance materials .
- Hydrogen-Bonding Capacity : The hydroxyl group in 3-Fluoro-5-(trifluoromethyl)benzyl alcohol participates in stronger hydrogen bonds than its chloro-substituted counterpart, as shown in conformational studies .
- Synthetic Challenges : Introducing OCF₃ groups requires specialized reagents (e.g., trifluoromethyl hypofluorite), making this compound less accessible than CF₃ analogs .
Biological Activity
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with significant potential in various biological applications, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including a trifluoromethoxy group and a meta-positioned fluorine atom, enhance its reactivity and interaction profiles, making it an interesting compound for research.
The compound has the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol. The presence of multiple fluorine substituents affects its solubility, reactivity, and overall biological activity. The hydroxyl group (-OH) allows for nucleophilic substitution reactions, while the fluorine atoms can facilitate electrophilic aromatic substitution reactions.
Biological Activity Overview
Recent studies have suggested that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its potential as a pesticide or herbicide due to its enhanced activity against specific pests attributed to its fluorinated structure.
- Anticancer Potential : Preliminary studies indicate that similar fluorinated compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant antiproliferative effects in various cancer cell lines, including breast and gastric cancer .
- Pharmacological Applications : The compound's unique properties make it a candidate for further exploration in drug design, particularly in developing new therapeutic agents targeting specific biological pathways.
Antimicrobial Activity
A study highlighted the potential of this compound as a pesticide. Its fluorinated nature enhances its effectiveness against certain pests compared to non-fluorinated analogs. This property is crucial in agricultural applications where improved efficacy can lead to better crop yields and pest management strategies.
Anticancer Studies
Research into structurally similar compounds has shown promising results regarding their ability to inhibit cancer cell growth. For example, fluorinated phenylalanines have been studied for their anticancer properties, demonstrating significant cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications in the fluorine substituents can lead to enhanced potency against cancer cells .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.004 | T-cell Proliferation |
| Compound B | 6.46 | Alzheimer’s Disease |
| Compound C | 5.89 | Colon Cancer |
The synthesis of this compound can be achieved through various organic reactions that involve the introduction of trifluoromethoxy groups and fluorination steps. Mechanistically, the trifluoromethoxy group enhances the acidity of adjacent hydrogen atoms, making them more reactive under basic conditions .
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-5-(trifluoromethoxy)benzyl alcohol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation and functional group introduction on a benzyl alcohol scaffold. A common approach includes:
Electrophilic substitution : Fluorination at the 3-position using HF or Selectfluor® under controlled conditions .
Trifluoromethoxy group introduction : Employing trifluoromethylation reagents (e.g., CF₃OTf) in the presence of a base like pyridine .
Reduction : Conversion of a benzaldehyde intermediate to the alcohol using NaBH₄ or LiAlH₄ .
Q. Critical Parameters :
- Temperature : Excess heat (>80°C) can lead to decomposition of the trifluoromethoxy group.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid side reactions.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc) typically achieves >90% purity .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer :
Q. Common Pitfalls :
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer : Stability studies show:
Q. How do electronic effects of fluorine and trifluoromethoxy groups influence reactivity in cross-coupling reactions?
Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing oxidative stability .
- Suzuki-Miyaura Coupling : Requires Pd(OAc)₂/XPhos at 100°C for 24h (yield: 60–70%). Fluorine at the 3-position directs coupling to the 5-position .
- Contradictions : Some studies report lower yields with electron-deficient aryl halides; optimize using microwave-assisted synthesis (20 min, 120°C) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from:
Purity Differences : Impurities >5% skew results. Validate via LC-MS and orthogonal purity checks .
Solvent Effects : DMSO >1% can denature proteins. Use aqueous buffers with ≤0.1% DMSO .
Assay Conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to match physiological environments .
Q. Case Study :
Q. How does the compound’s logP and solubility profile impact its use in pharmacokinetic studies?
Methodological Answer :
Q. What mechanistic insights explain the compound’s role as a metabolic stabilizer in prodrug design?
Methodological Answer :
- Metabolic Stability : The trifluoromethoxy group resists cytochrome P450 oxidation, prolonging half-life .
- Enzymatic Hydrolysis : Esterase cleavage of prodrugs (e.g., acetylated benzyl alcohol) releases active metabolites .
- Contradictions : Some studies report unexpected hepatotoxicity due to F→OH metabolic conversion. Mitigate via deuterium labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
